molecular formula C12H15N5O3S B2763954 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1797823-52-9

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2763954
CAS RN: 1797823-52-9
M. Wt: 309.34
InChI Key: LBUGRYJLGJUECB-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as compound 1, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Antibacterial Applications

Compounds containing sulfonamido moieties, such as those derived from the synthesis involving heterocyclic compounds, have shown significant potential as antibacterial agents. The research by Azab, Youssef, and El‐Bordany (2013) detailed the synthesis of novel heterocyclic compounds with sulfonamido groups, demonstrating high antibacterial activity for several synthesized compounds. This indicates the potential of similar sulfonamide compounds in developing new antibacterial agents (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).

Heterocyclic Compound Synthesis

The creation of heterocyclic sulfonamides, including imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b]thiazol-5-yl sulfonamides, showcases the diverse chemical synthesis applications of these compounds. Rozentsveig et al. (2013) developed a one-pot synthesis method, emphasizing the chemical versatility and potential for creating a wide range of heterocyclic compounds with possible research applications in material science and chemistry (I. Rozentsveig et al., 2013).

Biological Evaluation and Antioxidant Activity

Research on Schiff bases containing 1,2,4-triazole and pyrazole rings by Pillai et al. (2019) explored their antioxidant and α-glucosidase inhibitory activities, showcasing the biological relevance of such compounds. This study highlights the potential of heterocyclic compounds in medicinal chemistry, especially as antioxidant agents and in managing diabetes through α-glucosidase inhibition (R. Pillai et al., 2019).

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-9-12(10(2)20-15-9)21(18,19)14-5-6-16-7-8-17-11(16)3-4-13-17/h3-4,7-8,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUGRYJLGJUECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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